![molecular formula C25H23NO6 B7480152 [2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate, also known as DMEP or Ethylphenidate, is a synthetic compound that belongs to the class of psychoactive drugs. It is a derivative of methylphenidate, a central nervous system stimulant that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Ethylphenidate has gained popularity among recreational drug users due to its euphoric and stimulant effects.
Mécanisme D'action
The exact mechanism of action of Ethylphenidate is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethylphenidate are similar to those of methylphenidate. It can cause an increase in heart rate, blood pressure, and body temperature, as well as a decrease in appetite and sleep. It can also cause feelings of euphoria, increased sociability, and improved focus and concentration.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylphenidate has several advantages for use in laboratory experiments. It is easy to synthesize and has a high purity when properly recrystallized. It is also relatively stable and can be stored for long periods of time. However, it has some limitations as well. It is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its effects on the brain are not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Orientations Futures
There are several potential future directions for research on Ethylphenidate. One area of interest is its potential therapeutic applications for disorders such as ADHD and narcolepsy. Another area of interest is its use as a tool for studying the brain and its functions. Researchers may also be interested in exploring the effects of Ethylphenidate on different populations, such as children or elderly individuals. Finally, there is a need for further research on the potential risks and side effects of Ethylphenidate, particularly with long-term use.
Méthodes De Synthèse
The synthesis of Ethylphenidate involves the reaction of 2-oxo-2-phenylethyl bromide with methyl 2-aminobenzoate in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 2,4-dimethoxybenzaldehyde to form Ethylphenidate. The yield of this reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Ethylphenidate has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have similar pharmacological properties to methylphenidate, including the ability to increase dopamine and norepinephrine levels in the brain. This makes it a promising candidate for the treatment of ADHD, narcolepsy, and other disorders that involve low levels of these neurotransmitters.
Propriétés
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-26(17-9-5-4-6-10-17)24(28)19-11-7-8-12-20(19)25(29)32-16-22(27)21-14-13-18(30-2)15-23(21)31-3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSGKHCAGEHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



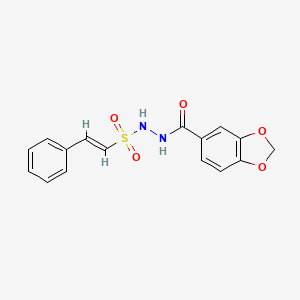
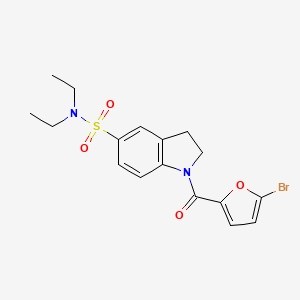
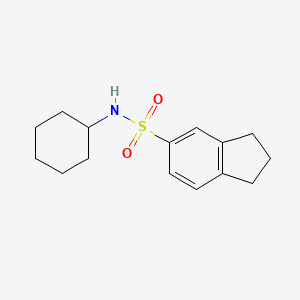
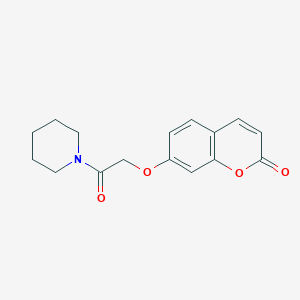
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)



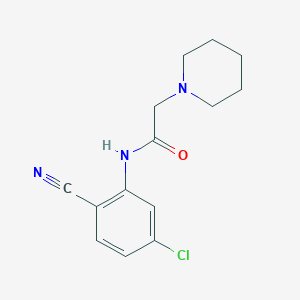

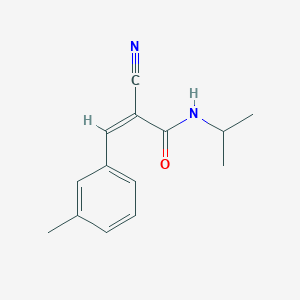
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)